Resorufin a-d-mannopyranoside
Overview
Description
Resorufin a-d-mannopyranoside is a fluorogenic substrate that generates a red fluorescent product, resorufin, upon interaction with alpha-mannosidase . This compound is widely used in biochemical assays due to its high sensitivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of resorufin a-d-mannopyranoside typically involves the glycosylation of resorufin with a mannopyranosyl donor. The reaction is carried out under mild conditions to preserve the integrity of the fluorophore. Commonly used reagents include silver triflate as a promoter and dichloromethane as the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Resorufin a-d-mannopyranoside primarily undergoes hydrolysis in the presence of alpha-mannosidase, resulting in the release of resorufin. This reaction is highly specific and occurs under physiological conditions .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered solution at a pH close to physiological levels (around pH 7.4). The presence of alpha-mannosidase is crucial for the reaction to proceed .
Major Products Formed
The major product formed from the hydrolysis of this compound is resorufin, which exhibits strong fluorescence emission at 585 nm when excited at 571 nm .
Scientific Research Applications
Resorufin a-d-mannopyranoside is extensively used in various scientific research fields:
Mechanism of Action
Resorufin a-d-mannopyranoside exerts its effects through a specific enzymatic reaction with alpha-mannosidase. The enzyme cleaves the glycosidic bond, releasing resorufin, which can be detected due to its fluorescent properties. This reaction allows for the continuous measurement of enzyme activity in real-time .
Comparison with Similar Compounds
Similar Compounds
Resorufin alpha-D-glucopyranoside: Similar to resorufin a-d-mannopyranoside, this compound generates resorufin upon interaction with alpha-glucosidase.
4-Methylumbelliferyl alpha-D-mannopyranoside: Another fluorogenic substrate used to study alpha-mannosidase activity.
Uniqueness
This compound is unique due to its high specificity for alpha-mannosidase and its ability to generate a highly fluorescent product, making it an excellent choice for sensitive and specific enzymatic assays .
Properties
IUPAC Name |
7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-ZBRFXRBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250774 | |
Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125440-92-8 | |
Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125440-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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